Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.: 227020-03-3
VCID: VC13553170
InChI: InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3
SMILES: COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C
Molecular Formula: C10H9F3O4S
Molecular Weight: 282.24 g/mol

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate

CAS No.: 227020-03-3

Cat. No.: VC13553170

Molecular Formula: C10H9F3O4S

Molecular Weight: 282.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate - 227020-03-3

Specification

CAS No. 227020-03-3
Molecular Formula C10H9F3O4S
Molecular Weight 282.24 g/mol
IUPAC Name methyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C10H9F3O4S/c1-17-9(14)7-4-3-6(10(11,12)13)5-8(7)18(2,15)16/h3-5H,1-2H3
Standard InChI Key UBYCAYQBVIHEER-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate belongs to the class of benzoate esters, where the benzene ring is substituted at the 2-position with a methanesulfonyl group and at the 4-position with a trifluoromethyl group. The ester functional group (-COOCH₃) at the 1-position completes the structure. The interplay between the electron-withdrawing sulfonyl and trifluoromethyl groups creates a highly polarized aromatic system, influencing its reactivity and physical properties.

Table 1: Key Chemical Properties

PropertyValueSource
CAS No.227020-03-3
Molecular FormulaC₁₀H₉F₃O₄S
Molecular Weight282.24 g/mol
IUPAC NameMethyl 2-methylsulfonyl-4-(trifluoromethyl)benzoate
SMILESCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)C

Crystallographic Insights

While direct crystallographic data for this compound is limited, studies on structurally analogous molecules, such as 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid, reveal deviations in molecular geometry. For instance, the sulfur atom in the methylsulfonyl group of the benzoic acid derivative deviates by 0.185 Å from the benzene ring plane, while the methyl carbon exhibits a larger displacement (-1.394 Å) . These distortions suggest significant steric and electronic effects imposed by the sulfonyl group, which likely persist in the ester derivative.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoate typically proceeds through sequential functionalization of a benzoic acid precursor:

  • Trifluoromethylation: Introduction of the -CF₃ group via electrophilic substitution or cross-coupling reactions.

  • Sulfonylation: Installation of the methanesulfonyl group using reagents like methanesulfonyl chloride under basic conditions.

  • Esterification: Conversion of the carboxylic acid to the methyl ester using methanol in the presence of an acid catalyst.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for the methoxy group (~δ 3.9 ppm), aromatic protons (δ 7.4–8.1 ppm), and methylsulfonyl group (δ 3.1 ppm for CH₃).

    • ¹⁹F NMR: A singlet near δ -42 ppm corresponds to the -CF₃ group .

  • Mass Spectrometry: A molecular ion peak at m/z 282.24 confirms the molecular weight, with fragmentation patterns revealing losses of -OCH₃ (31 Da) and -SO₂CH₃ (95 Da).

Comparative Analysis with Structural Analogues

Table 2: Comparison with Related Compounds

CompoundMolecular FormulaKey Functional GroupsApplications
Methyl 2-methanesulfonyl-4-(trifluoromethyl)benzoateC₁₀H₉F₃O₄S-SO₂CH₃, -CF₃, -COOCH₃Pharmaceuticals, agrochemicals
2-Methylsulfonyl-4-(trifluoromethyl)benzoic acidC₉H₇F₃O₄S-SO₂CH₃, -CF₃, -COOHCrystal engineering
Methyl 4-((trifluoromethyl)thio)benzoateC₉H₇F₃O₂S-SCF₃, -COOCH₃Organic synthesis

The replacement of the sulfonyl group with a thioether (-S-) in the latter compound reduces polarity but increases lipophilicity, favoring applications in hydrophobic drug delivery .

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